1-(Pyrazin-2-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. Its molecular formula is , and it features a pyrazine ring, which is a nitrogen-containing heterocyclic aromatic structure. This compound is primarily recognized for its applications in scientific research and industrial chemistry, particularly as a building block in the synthesis of more complex molecules and as a precursor in various chemical reactions.
The compound is classified under the category of amines, specifically as a secondary amine due to the presence of two carbon substituents on the nitrogen atom. It is often sourced from chemical suppliers that specialize in fine chemicals and research compounds, such as BenchChem and PubChem, where it is available in high purity for laboratory use.
The synthesis of 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride typically involves several key steps:
The synthesis can be optimized for yield and purity through various techniques such as recrystallization or chromatography. Industrial production may involve scaling up these reactions while maintaining efficiency and cost-effectiveness.
The molecular structure of 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride can be represented as follows:
CC(CC1=NC=CN=C1)N.Cl.ClThe structure consists of a pyrazine ring attached to a propan-2-amine chain, with two chloride ions associated with the amine nitrogen .
The InChI key for this compound is WIXFFUKKYWKQOQ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
1-(Pyrazin-2-yl)propan-2-amine dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reaction conditions and reagents utilized.
The mechanism of action for 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The precise targets may vary based on specific applications in research or pharmaceuticals .
The purity of commercially available samples is often around 95%, ensuring suitability for research applications .
1-(Pyrazin-2-yl)propan-2-amine dihydrochloride has several significant applications in scientific research:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2